Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H24N2O3·HCl. It is a hydrochloride salt of tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate, which is a derivative of azetidine and piperidine. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine, tert-butyl chloroformate, and azetidine.
Reaction Steps:
Piperidine is first reacted with tert-butyl chloroformate to form tert-butyl piperidine-4-carboxylate.
The resulting compound is then reacted with azetidine to form tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate.
Industrial Production Methods: The compound can be synthesized on a larger scale using similar reaction conditions, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The azetidine ring can undergo reduction to form a saturated ring.
Substitution: The hydroxyl group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Major Products Formed:
Oxidation: Piperidine-4-one.
Reduction: Piperidine.
Substitution: Various substituted piperidines.
Scientific Research Applications
Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate;hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The specific pathways depend on the biological context, but it may involve signaling pathways related to cell growth, metabolism, or immune response.
Comparison with Similar Compounds
Tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Uniqueness: Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate;hydrochloride is unique in its structure, particularly the presence of the azetidine ring, which differentiates it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(17)15-8-10(9-15)14-6-4-11(16)5-7-14;/h10-11,16H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUJWQQXBNWFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490400-45-6 |
Source
|
Record name | tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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